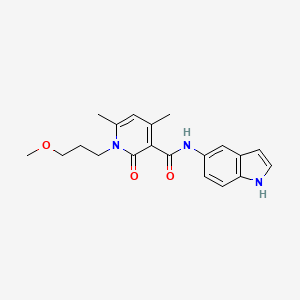
N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as compound 1630857-30-5, is a synthetic derivative that combines structural features of indole and dihydropyridine. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C20H23N3O3, with a molecular weight of 353.4 g/mol. The structure includes an indole moiety that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1630857-30-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing indole rings have demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluating various indole derivatives found that several compounds exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin. The most active compound in this series showed an MIC of 0.004–0.03 mg/mL against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structural frameworks have been tested against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent evaluation of indole-based compounds against human cancer cell lines (HeLa, MCF-7, and HT-29), certain derivatives displayed IC50 values in the low micromolar range (e.g., IC50 = 0.34 μM for MCF-7), indicating strong antiproliferative effects . Mechanistic studies revealed that these compounds could induce apoptosis and disrupt cell cycle progression at the G2/M phase.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors that mediate cellular signaling pathways related to growth and survival.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death pathways in cancer cells.
Summary of Biological Activities
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-13-11-14(2)23(9-4-10-26-3)20(25)18(13)19(24)22-16-5-6-17-15(12-16)7-8-21-17/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,24) |
InChI Key |
MYAYRYHGMPGALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC3=C(C=C2)NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















